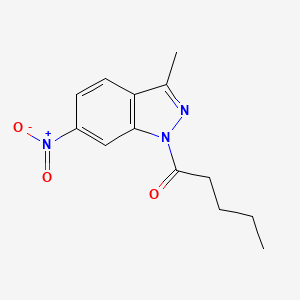

1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one

Description

1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, with a pentanone chain attached to the nitrogen atom.

Properties

CAS No. |

62235-21-6 |

|---|---|

Molecular Formula |

C13H15N3O3 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

1-(3-methyl-6-nitroindazol-1-yl)pentan-1-one |

InChI |

InChI=1S/C13H15N3O3/c1-3-4-5-13(17)15-12-8-10(16(18)19)6-7-11(12)9(2)14-15/h6-8H,3-5H2,1-2H3 |

InChI Key |

ZKTSIADHLVHEMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by nitration and alkylation reactions . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and selectivity . Industrial production methods typically involve large-scale batch reactions under controlled conditions to ensure purity and consistency.

Chemical Reactions Analysis

1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one undergoes several types of chemical reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Condensation: The ketone group can participate in condensation reactions with various nucleophiles to form new carbon-carbon bonds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophiles like halogens. Major products formed from these reactions include amino derivatives, substituted indazoles, and extended carbon chains.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one exhibit significant anticancer activities. The indazole nucleus is often targeted in drug discovery due to its ability to interact with tubulin, a protein critical for cell division. Compounds that inhibit tubulin can effectively disrupt mitosis, leading to cancer cell death . For instance, studies have shown that derivatives of indazole can lead to the development of new anticancer agents by modifying their side chains and functional groups.

Antimicrobial Activity

The presence of the nitro group in this compound enhances its reactivity and biological activity. Research has demonstrated that similar nitro-substituted indazoles possess antimicrobial properties, making this compound a candidate for further exploration in the field of infectious diseases . The structural characteristics allow for interactions with bacterial enzymes, potentially leading to the development of new antibiotics.

Neuroprotective Effects

Indazole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neural receptors presents opportunities for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions, cyclization, and functional group modifications. Various synthetic routes have been optimized to enhance yields and reduce reaction times. The compound's reactivity can be attributed to both the ketone and nitro functionalities, which allow it to participate in diverse chemical reactions, including nucleophilic substitutions and electrophilic additions.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylindazole | Indazole core with methyl substitution | Primarily studied for antimicrobial activity |

| 6-Nitroindazole | Indazole with a nitro group | Focused on anticancer properties; lacks alkyl side chain |

| 5-Aminoindazole | Indazole core with amino substitution | Explored for neuroprotective effects |

| 5-Bromoindazole | Indazole with bromine substitution | Used in synthetic chemistry due to unique reactivity |

The combination of the indazole structure with a pentanone side chain and nitro substitution pattern in this compound confers distinct chemical reactivity and potential biological activities not fully exhibited by its analogs .

Case Study 1: Anticancer Activity

In a study published in Biomed Research, researchers synthesized several indazole derivatives, including variations of this compound. These compounds were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation through tubulin binding mechanisms .

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of nitro-substituted indazoles. In vitro tests showed that compounds similar to this compound displayed significant activity against Gram-positive bacteria, indicating potential as new antibiotic candidates .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indazole ring can bind to enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one can be compared with other indazole derivatives, such as:

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone: Similar structure but with an iodine atom instead of a nitro group.

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone: Contains additional nitro and trifluoromethyl groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of a pentanone chain, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one, with the CAS number 62235-21-6, is a synthetic compound belonging to the indazole family. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The molecular formula of this compound is C13H15N3O3, with a molecular weight of 261.28 g/mol. The compound features a nitro group and an indazole structure, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O3 |

| Molecular Weight | 261.28 g/mol |

| CAS Number | 62235-21-6 |

| Purity | NLT 98% |

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of indazole have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Research highlights include:

- Inhibition of FLT3 Kinase : Compounds with similar moieties have demonstrated selective inhibition of FLT3 kinase, leading to cell cycle arrest in cancer cells with FLT3 mutations .

- Cell Cycle Arrest : Some analogs induce G0/G1 phase arrest in MV4-11 cells, which are known for their aggressive proliferation characteristics .

Neuropharmacological Effects

Indazole derivatives have been studied for their neuropharmacological effects. Compounds similar to this compound have shown potential as anxiolytics and antidepressants in preclinical models. These effects are attributed to their ability to modulate neurotransmitter systems.

Toxicological Studies

Toxicological evaluations reveal that while certain indazole derivatives exhibit promising biological activity, they also pose risks. For instance:

- Cytotoxicity : Some studies report cytotoxic effects at higher concentrations, necessitating careful dosage regulation .

- Metabolic Profiles : Understanding the metabolic pathways of these compounds is crucial for assessing their safety and efficacy. Preliminary metabolic studies suggest that compounds like this compound may undergo extensive hepatic metabolism .

Study on Anticancer Activity

A notable study evaluated the anticancer activity of various indazole derivatives against MV4-11 cells. The results indicated that specific structural modifications significantly enhanced anticancer potency:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Methoxyindirubin 3'-oxime | 0.072 | FLT3 kinase inhibition |

| Indirubin Derivative | 0.302 | Induces apoptosis and inhibits migration |

This study underscores the importance of structural modifications in enhancing biological activity.

Neuropharmacological Assessment

Another research effort focused on evaluating the neuropharmacological effects of indazole derivatives, revealing that certain compounds could effectively reduce anxiety-like behaviors in rodent models, potentially through serotonin receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.